{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine
Description
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine is a chemical compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-11(2)9-13-5-7-14(8-6-13)10-15-12(3)4/h5-8,11-12,15H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRESZHNGHXRXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine typically involves the reaction of 4-(2-Methylpropyl)benzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing biological processes such as signal transduction and enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
Benzenemethanamine, N-(1-methylethyl)-4-(2-methylpropyl): A structurally related compound with variations in the side chain.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Biological Activity
{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine, commonly referred to as BAM-15, is a synthetic compound notable for its unique chemical structure and significant biological activities. With a molecular formula of C14H23N and a molecular weight of 205.34 g/mol, BAM-15 has attracted attention in metabolic research due to its potential applications in obesity and diabetes management.
BAM-15 appears as a white powder, soluble in organic solvents like dimethyl sulfoxide and ethanol, but insoluble in water. It has a melting point range of 105-107°C, indicating good thermal stability under standard conditions. The compound's structure features a butan-2-yl group attached to a phenyl ring that is further substituted with a 2-methylpropyl group, contributing to its distinctive chemical properties.
Research indicates that BAM-15 exhibits significant biological activity through the following mechanisms:
- Mitochondrial Uncoupling : BAM-15 activates mitochondrial uncoupling, which enhances energy expenditure and reduces the production of reactive oxygen species (ROS) in cells. This property suggests potential benefits in metabolic disorders, particularly obesity and type 2 diabetes.
- Inhibition of Cannabinoid Receptors : The compound inhibits the mitochondrial cannabinoid receptor type 1 (CB1), leading to improved metabolic activity and increased oxygen consumption across various cell types.
Biological Activity Data
The biological activities of BAM-15 have been assessed through various studies. Below is a summary table highlighting key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Mitochondrial uncoupling | Enhanced energy expenditure observed in adipocytes; reduced ROS production |
| Study 2 | CB1 receptor inhibition | Increased oxygen consumption and improved metabolic rates in muscle cells |
| Study 3 | Toxicity assessment | No significant toxicity reported at concentrations used in experiments |
Case Studies
Several case studies have explored the effects of BAM-15 on metabolic health:
- Obesity Management : In an animal model study, BAM-15 was administered to obese mice, resulting in significant weight loss and improved glucose tolerance compared to control groups. The study highlighted the compound's potential as an anti-obesity agent through its effects on energy metabolism.
- Type 2 Diabetes : Another study focused on the impact of BAM-15 on insulin sensitivity. Results indicated that treatment with BAM-15 improved insulin response and reduced blood glucose levels in diabetic rats, suggesting its utility in diabetes management.
- Cellular Studies : In vitro studies demonstrated that BAM-15 enhances mitochondrial function in human skeletal muscle cells, promoting cellular respiration and ATP production.
Safety Profile
The safety profile of BAM-15 appears favorable based on current research. Toxicological assessments have shown no significant adverse effects at concentrations typically used in scientific studies. This safety aspect is crucial for its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
